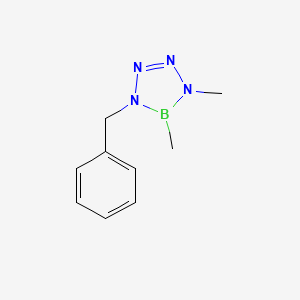
1-Benzyl-4,5-dimethyl-4,5-dihydro-1H-tetrazaborole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-4,5-dimethyl-4,5-dihydro-1H-tetrazaborole is a heterocyclic compound that features a unique combination of boron and nitrogen atoms within its structure
Méthodes De Préparation
The synthesis of 1-Benzyl-4,5-dimethyl-4,5-dihydro-1H-tetrazaborole typically involves the reaction of benzylamine with a boron-containing precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the tetrazaborole ring. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1-Benzyl-4,5-dimethyl-4,5-dihydro-1H-tetrazaborole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-nitrogen oxides.
Reduction: Reduction reactions can lead to the formation of boron-nitrogen hydrides.
Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Benzyl-4,5-dimethyl-4,5-dihydro-1H-tetrazaborole has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other boron-nitrogen compounds.
Biology: The compound’s unique structure makes it a candidate for studying boron-nitrogen interactions in biological systems.
Industry: Used in the development of advanced materials, including polymers and catalysts.
Mécanisme D'action
The mechanism by which 1-Benzyl-4,5-dimethyl-4,5-dihydro-1H-tetrazaborole exerts its effects involves interactions between the boron and nitrogen atoms within its structure. These interactions can influence the compound’s reactivity and binding properties. Molecular targets and pathways involved include boron-nitrogen coordination complexes and potential interactions with biological macromolecules.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-Benzyl-4,5-dimethyl-4,5-dihydro-1H-tetrazaborole include other boron-nitrogen heterocycles such as:
- 1H-Tetrazaborole, 4,5-dihydro-1,4,5-trimethyl-
- 1H-Tetrazaborole, 4,5-dihydro-1,4-dimethyl- These compounds share structural similarities but differ in their substituents, which can influence their chemical properties and applications. The uniqueness of this compound lies in its specific combination of benzyl and dimethyl groups, which can affect its reactivity and potential uses.
Propriétés
Numéro CAS |
110569-50-1 |
|---|---|
Formule moléculaire |
C9H13BN4 |
Poids moléculaire |
188.04 g/mol |
Nom IUPAC |
1-benzyl-4,5-dimethyltetrazaborole |
InChI |
InChI=1S/C9H13BN4/c1-10-13(2)11-12-14(10)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
Clé InChI |
CWQAEARCZIICTF-UHFFFAOYSA-N |
SMILES canonique |
B1(N(N=NN1CC2=CC=CC=C2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


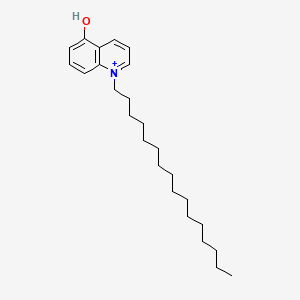
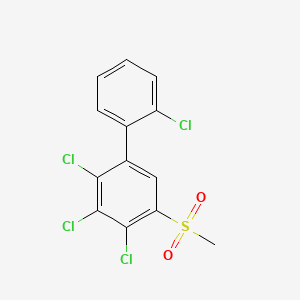

![7-[(2-Aminoethyl)amino]naphthalene-1-sulfonic acid](/img/structure/B14317659.png)
![3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B14317667.png)
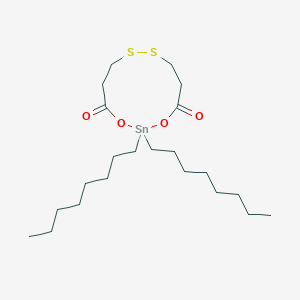

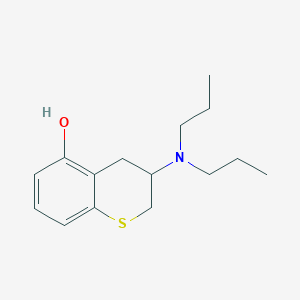
![1,4,6-Tri-tert-butyl-2,3-dioxa-5-azabicyclo[2.2.0]hex-5-ene](/img/structure/B14317689.png)
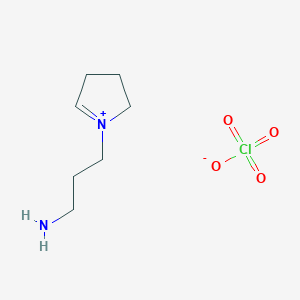

![Methyl 3-[(2-methoxy-2-oxoethyl)amino]-3-methylbutanoate](/img/structure/B14317707.png)
![17-[(Heptadec-16-en-1-yl)disulfanyl]heptadec-1-ene](/img/structure/B14317721.png)
![6,6-Dibromo-1-methylbicyclo[3.1.0]hexane](/img/structure/B14317722.png)
